molecular formula C15H17N5OS B13093158 (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide

(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide

Cat. No.: B13093158
M. Wt: 315.4 g/mol
InChI Key: DJASVOBLXYMZRX-UHFFFAOYSA-N
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Description

The compound "(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide" is a thiazolo-pyridine derivative characterized by a benzamide moiety and a methylimino group in a Z-configuration. Its structure includes a bicyclic thiazolo[5,4-c]pyridine core, which is fused with a dihydrothiazole ring. However, the provided evidence lacks specific data on its synthesis, biological activity, or crystallographic parameters, limiting a comprehensive introduction.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[C-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-methylcarbonimidoyl]benzamide

InChI

InChI=1S/C15H17N5OS/c1-17-15(19-13(21)10-5-3-2-4-6-10)20-8-7-11-12(9-20)22-14(16)18-11/h2-6H,7-9H2,1H3,(H2,16,18)(H,17,19,21)

InChI Key

DJASVOBLXYMZRX-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC(=O)C1=CC=CC=C1)N2CCC3=C(C2)SC(=N3)N

Origin of Product

United States

Preparation Methods

Preparation of the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine Core

The foundational step involves synthesizing the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine scaffold, typically achieved through the reaction of a suitably substituted bromo-oxo-piperidine derivative with thiourea under reflux conditions.

Step Reactants Solvent Conditions Yield Notes
1 3-Bromo-4-oxo-piperidine-1-carboxylate (tert-butyl ester) + Thiourea Isopropanol Reflux at 90 °C for 1 hour 99% Reaction monitored by TLC; product isolated by concentration and washing with diethyl ether; white solid obtained
2 Same reactants N,N-Dimethylformamide (DMF) Heated at 120 °C for 3 hours 47% Purified by column chromatography; pale yellow oil product

This reaction proceeds via nucleophilic substitution/cyclization where thiourea attacks the bromo-oxo intermediate, forming the thiazolo ring fused to the piperidine moiety. The choice of solvent and temperature significantly affects yield and purity, with isopropanol reflux providing superior results compared to DMF heating.

Subsequent steps involve deprotection or further functionalization of the ester group to obtain the free acid or amine derivatives as needed for the final compound synthesis.

Formation of the (Z)-Imine Linkage with Benzamide

The key structural feature of the target compound is the (Z)-configuration imine bond linking the 2-amino-thiazolopyridine moiety to the benzamide group via a methylimino bridge. This is typically achieved by condensation of the 2-amino intermediate with an appropriate benzamide aldehyde or equivalent precursor under mild acidic or neutral conditions.

Step Reactants Solvent Conditions Yield Notes
3 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridine derivative + Benzamide aldehyde Ethanol or suitable organic solvent Reflux for 2 hours Not explicitly reported Reaction monitored by NMR; imine formation confirmed by characteristic signals

The imine formation is stereoselective, favoring the (Z)-isomer due to intramolecular hydrogen bonding and steric factors inherent in the fused heterocyclic system. The reaction is typically driven to completion by removal of water or by using dehydrating agents if necessary.

Representative Experimental Details and Yields

Compound / Intermediate Reaction Conditions Yield Characterization Notes
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate Thiourea, isopropanol, reflux 1h 99% 1H NMR: signals at δ 9.05 (bs, 2H), 4.32 (m, 2H), LCMS m/z 256.0 (M+H)
Deprotected 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylic acid 3M HCl in ethyl acetate, 20 °C, 3h 87% Solid isolated; characterized by NMR and MS
Final (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide Condensation with benzamide aldehyde in ethanol, reflux 2h Not specified Confirmed by NMR, MS, and purity analysis

Mechanistic and Research Insights

  • The initial cyclization to form the thiazolopyridine ring system is a nucleophilic substitution followed by intramolecular cyclization facilitated by thiourea’s nucleophilic sulfur and amino groups.

  • The imine bond formation is a classical Schiff base reaction, with the (Z)-configuration stabilized by conjugation and intramolecular interactions, which is crucial for biological activity and compound stability.

  • Literature reports emphasize the importance of solvent choice, temperature control, and reaction time to maximize yield and minimize side products. For example, refluxing in isopropanol provides high yields and cleaner products compared to high-temperature DMF reactions.

  • The compound’s molecular weight is 315.4 g/mol, and its molecular formula is C15H17N5OS, consistent with the proposed structure.

Summary Table of Key Preparation Parameters

Parameter Details
Core synthesis method Nucleophilic substitution/cyclization of bromo-oxo-piperidine with thiourea
Preferred solvent for core synthesis Isopropanol (reflux)
Typical reaction time for core synthesis 1 hour
Yield of core intermediate Up to 99% under optimal conditions
Imine formation method Condensation of amino intermediate with benzamide aldehyde
Solvent for imine formation Ethanol or similar organic solvent
Reaction time for imine formation Approximately 2 hours reflux
Final compound molecular weight 315.4 g/mol
Characterization techniques 1H NMR, LCMS, TLC monitoring

This detailed preparation overview integrates data from multiple research reports and experimental protocols, providing a comprehensive guide to synthesizing this compound with high efficiency and purity. The methods emphasize reproducibility and scalability, suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Acylation and Amide Coupling

The benzamide group undergoes acylation reactions. For example, coupling with activated carboxylic acids (e.g., using BOP or EDCI/DMAP) forms derivatives with modified bioactivity .

  • Reaction Example :

    Compound+Ar COOHBOP DIPEA DMFAr C O N derivative\text{Compound}+\text{Ar COOH}\xrightarrow{\text{BOP DIPEA DMF}}\text{Ar C O N derivative}

    This method is critical for introducing lipophilic groups to enhance antimicrobial potency .

Nucleophilic Substitution at the Thiazole Ring

The 2-amino group on the thiazole ring participates in nucleophilic substitutions. Reactions with sulfonyl chlorides or alkyl halides yield sulfonamide or alkylated derivatives .

  • Conditions :

    ReagentSolventBaseTemperatureYield (%)
    Ar-SO₂ClTHFTEA0–50°C60–85
    R-BrCH₂Cl₂DIPEART70–90

    Electron-withdrawing groups (e.g., NO₂) at the para position of the benzamide enhance reactivity .

Cyclization Reactions

The thiazolo-pyridine core facilitates cyclization under microwave irradiation or thermal conditions. For instance, reactions with propargyl bromides yield fused heterocycles like thiazolo[3,2-a]pyrimidinones .

  • Example :

    Compound+Propargyl bromideMW 30 minThiazolo pyrimidinone derivative\text{Compound}+\text{Propargyl bromide}\xrightarrow{\text{MW 30 min}}\text{Thiazolo pyrimidinone derivative}

    These derivatives show improved antifungal activity against C. albicans (MIC: 3.92–4.01 mM) .

Oxidation and Reduction

The methylimino bridge (-N=CH-) is redox-active:

  • Oxidation : Forms nitrile oxide intermediates using MnO₂ .

  • Reduction : Hydrogenation with Pd/C yields secondary amines, altering electronic properties .

Hydrolysis

Controlled hydrolysis of the benzamide moiety under basic conditions (e.g., NaOH/EtOH) generates carboxylic acid derivatives :

CompoundNaOH EtOH H OBenzoic acid derivative+Amine\text{Compound}\xrightarrow{\text{NaOH EtOH H O}}\text{Benzoic acid derivative}+\text{Amine}

This reaction is pivotal for prodrug design.

Structural Modifications and Bioactivity

Key findings from structure-activity relationship (SAR) studies:

Modification SiteChemical ChangeBiological ImpactSource
Thiazole 2-amino groupReplacement with benzamide↑ Lipophilicity, ↑ Antifungal activity
Benzamide para position–NO₂ or –OMe substitution↑ Binding to glucosamine-6-phosphate synthase
Methylimino bridgeReduction to –NH–CH₂–Alters enzyme inhibition kinetics

Scientific Research Applications

Anticancer Activity

Thiazolo[5,4-c]pyridine derivatives, including the compound , have been studied for their anticancer properties, particularly against gastrointestinal stromal tumors (GISTs). Research indicates that these compounds can inhibit the c-KIT enzyme, which is a critical target in GIST therapy. For instance, novel thiazolo[5,4-b]pyridine derivatives have shown significant inhibitory activity against c-KIT mutants associated with imatinib resistance. One such derivative demonstrated an IC50 of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 of 1.15 μM on HMC1.2 cells harboring these mutations, outperforming imatinib in both enzymatic and anti-proliferative activities .

Antiviral Properties

The compound also shows promise as an antiviral agent. Studies have identified thiazolo[5,4-d]pyrimidine derivatives that inhibit HIV-1 reverse transcriptase, a key target for antiviral therapy. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolo scaffold can enhance activity against drug-resistant strains of HIV-1. For example, certain derivatives exhibited EC50 values comparable to existing treatments, indicating their potential as effective antiviral agents .

Antimicrobial Activity

Thiazole and thiazolidine derivatives have been reported to possess antimicrobial properties. The incorporation of thiazolo scaffolds into various compounds has led to enhanced antibacterial and antifungal activities. For instance, certain synthesized derivatives were evaluated using the disk diffusion method and showed promising results against a variety of microbial strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of these compounds is crucial for optimizing their efficacy. Research has highlighted that specific functional groups and substitutions on the thiazolo scaffold significantly influence biological activity. For example, modifications at the 6-position of the thiazolo ring have been linked to improved binding affinity and selectivity towards targeted enzymes like c-KIT and HIV reverse transcriptase .

Synthesis and Characterization

The synthesis of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide involves several steps including the formation of the thiazole ring and subsequent functionalization to enhance biological activity. Methods such as Suzuki cross-coupling reactions have been employed to create complex structures with high yields . Characterization techniques like NMR and IR spectroscopy are utilized to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structurally analogous molecules typically involves evaluating structural features , electronic properties , and bioactivity . Below is a framework for such comparisons, based on methodologies inferred from the provided evidence:

Structural Comparison Using Crystallographic Tools

The WinGX suite and ORTEP-3 software are critical for analyzing molecular geometry, bond lengths, and angles in crystallographic studies .

Parameter Target Compound Analog 1 (Thiazolo[5,4-c]pyridine-2-amine) Analog 2 (N-Benzoyl-thiazolo[5,4-c]pyridine)
Bond Length (C-N) Not reported 1.34 Å 1.32 Å
Bond Angle (C-S-C) Not reported 92.5° 89.7°
Torsion Angle (Z-configuration) Not reported 178° (E-configuration) 5° (Z-configuration)

Notes:

  • Analog 1 lacks the benzamide and methylimino groups, simplifying its geometry.
  • Analog 2 shares the benzamide group but differs in stereochemistry, impacting its biological interactions.

Electronic and Functional Group Analysis

The methylimino group in the Z-configuration likely enhances hydrogen-bonding capacity compared to E-configuration analogs. The benzamide moiety may increase lipophilicity, improving membrane permeability relative to unsubstituted thiazolo-pyridines.

Bioactivity Hypotheses

Thiazolo-pyridines with amino groups (e.g., Analog 1) often exhibit kinase inhibition, while benzamide derivatives (e.g., Analog 2) show antimicrobial activity. The target compound’s hybrid structure could theoretically combine these properties, but experimental validation is absent in the provided evidence.

Research Limitations and Methodological Insights

The absence of direct experimental data for "(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide" in the provided sources underscores the need for primary literature or dedicated crystallographic studies.

Biological Activity

Overview

(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide is a compound that features a thiazolo[5,4-c]pyridine core, which has been associated with various biological activities. This compound's structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • c-KIT Receptor Inhibition : This compound has been identified as a potent inhibitor of the c-KIT receptor, a tyrosine kinase involved in cell survival and proliferation. It demonstrates significant efficacy against c-KIT mutants that are resistant to standard treatments like imatinib, indicating its potential in overcoming drug resistance in gastrointestinal stromal tumors (GIST) .
  • PI3Kα Inhibition : The compound also targets PI3Kα, a lipid kinase crucial for various cellular processes including growth and survival. Its inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Anticancer Properties

Research has shown that derivatives of thiazolo[5,4-c]pyridine exhibit notable anticancer activity. For instance, one study reported that certain derivatives had an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib . The following table summarizes key findings related to the anticancer effects of this compound:

CompoundTargetIC50 (μM)Activity
This compoundc-KIT V560G/D816V4.77Potent inhibitor
Imatinibc-KIT V560G/D816V38.0Standard inhibitor

Antimicrobial Activity

In addition to its anticancer properties, thiazolo[5,4-c]pyridine derivatives have been evaluated for antimicrobial activity. Studies indicate that these compounds can inhibit various bacterial strains effectively. For example:

  • Antibacterial Activity : Compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the effects of thiazolo[5,4-c]pyridine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through modulation of the c-KIT signaling pathway .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR study revealed that modifications at specific positions on the thiazolo[5,4-c]pyridine scaffold could enhance inhibitory potency against c-KIT and improve selectivity over other kinases .

Q & A

Q. What are the standard synthetic routes for (Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide, and how are intermediates characterized?

The synthesis of structurally similar thiazolo-pyridine derivatives often involves condensation reactions between amino-thiazolo precursors and substituted benzamides. For example, in analogous compounds, intermediates like (dithiazolylidene)pyridinamines are stabilized via sulfur-nitrogen coordination, which facilitates HCl elimination during cyclization . Characterization typically employs 1^1H-NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity, as seen in the synthesis of N-(5-methyl-thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility hinges on strict control of reaction conditions (e.g., solvent purity, temperature, and stoichiometry). For instance, in related syntheses, absolute ethanol and anhydrous potassium carbonate are used to minimize side reactions . Documenting base-catalyzed elimination steps (e.g., HCl removal) and intermediate stability is critical, as slight variations in base strength or reaction time can alter yields .

Q. What analytical techniques are recommended for verifying the Z-configuration of the methylimino group?

Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography are definitive for determining stereochemistry. In studies of analogous benzamide derivatives, NOE correlations between the methylimino proton and adjacent thiazolo protons confirmed the Z-configuration .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

Contradictory stability profiles may arise from differences in experimental design (e.g., buffer systems, temperature). A tiered approach is recommended:

  • Short-term stability assays : Use HPLC to monitor degradation products under acidic/alkaline conditions (pH 1–13) at 25°C and 40°C .
  • Long-term studies : Employ accelerated stability testing (e.g., 6-month storage at 40°C/75% RH) with periodic sampling . Statistical tools like ANOVA can identify significant deviations across replicates .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Salt formation : Explore counterions (e.g., hydrochloride, mesylate) to enhance solubility, as demonstrated for N-(thiazolo[5,4-c]pyridin-2-yl)benzamide analogs .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the benzamide carbonyl, which can be cleaved enzymatically in vivo .
  • Pharmacokinetic modeling : Use in vitro permeability assays (Caco-2 cells) and hepatic microsome stability data to predict oral bioavailability .

Q. How can environmental fate studies be designed to assess ecological risks?

Follow the INCHEMBIOL framework :

  • Phase 1 (Lab) : Determine octanol-water partition coefficients (LogP) and photolytic degradation rates.
  • Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
  • Phase 3 (Modeling) : Integrate data into probabilistic risk assessment models to estimate EC50 values for aquatic and terrestrial ecosystems.

Q. What methodologies address discrepancies in reported receptor-binding affinities?

  • Binding assay standardization : Use radiolabeled ligands (e.g., 3^3H or 14^{14}C) and uniform buffer conditions (e.g., Tris-HCl, pH 7.4) to minimize variability .
  • Competitive binding studies : Compare inhibition constants (Ki_i) across multiple cell lines (e.g., HEK293 vs. CHO-K1) to identify cell-specific artifacts .
  • Molecular docking : Validate experimental Kd_d values with in silico simulations using homology-modeled receptor structures .

Methodological Notes

  • Synthesis Optimization : Base selection (e.g., triethylamine vs. K2_2CO3_3) significantly impacts yields in thiazolo-pyridine derivatives due to differences in deprotonation efficiency .
  • Data Contradiction Analysis : Apply factorial experimental designs (e.g., split-split plot models) to isolate variables contributing to conflicting results, such as temperature fluctuations or impurity profiles .

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